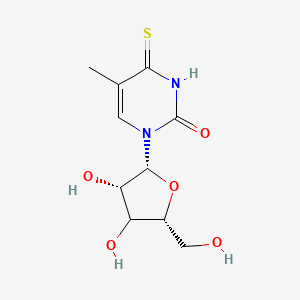

2’-O-Methyl-5-methyl-4-thiouridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H14N2O5S |

|---|---|

Peso molecular |

274.30 g/mol |

Nombre IUPAC |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6?,7+,9-/m1/s1 |

Clave InChI |

IXDWFVOGUMAKFI-AOXOCZDOSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2’-O-Methyl-5-methyl-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for the modified nucleoside 2’-O-Methyl-5-methyl-4-thiouridine. This document is intended to serve as a core resource for researchers and professionals involved in nucleoside chemistry, RNA therapeutics, and drug development.

Chemical Structure and Identifiers

This compound is a modified pyrimidine nucleoside. Its structure features a methyl group at the 2’ position of the ribose sugar, a methyl group at the 5 position of the uracil base, and a sulfur atom replacing the oxygen at the 4 position of the uracil base.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 2095417-26-6 |

| Molecular Formula | C₁₁H₁₆N₂O₅S |

| Molecular Weight | 288.32 g/mol |

| Canonical SMILES | CC1=CN(C(=O)N=C(S)N1)[C@H]2--INVALID-LINK--CO)O">C@@HOC |

| InChI | InChI=1S/C11H16N2O5S/c1-5-4-13(10(17)12-9(5)16)11-8(18-2)7(15)6(3-14)19-11/h4,6-8,11,14-15H,3H2,1-2H3,(H,12,16,17)/t6-,7-,8-,11-/m1/s1 |

| InChIKey | Not available |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Data

Currently, there is a lack of publicly available, peer-reviewed experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) specifically for this compound. Researchers are encouraged to perform these characterizations to contribute to the public knowledge base.

Synthesis Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related compounds provides a strong foundation for a potential synthetic route.

A plausible synthetic approach would involve the following key transformations, based on established methods for nucleoside modifications:

-

Starting Material: 5-Methyluridine (Ribothymidine).

-

2'-O-Methylation: Selective methylation of the 2'-hydroxyl group of the ribose moiety.

-

Thionation: Conversion of the 4-keto group of the pyrimidine ring to a thio-keto group.

Diagram 2: Proposed Synthetic Pathway

Caption: A potential synthetic workflow for the target molecule.

Detailed Methodological Considerations:

-

Protection Strategy: The 3' and 5' hydroxyl groups of the ribose would likely require protection with suitable protecting groups (e.g., silyl ethers) to ensure selective methylation at the 2' position.

-

Methylation Reagent: A common reagent for 2'-O-methylation is methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.

-

Thionation Reagent: Lawesson's reagent is a widely used thionating agent for converting carbonyls to thiocarbonyls in nucleoside chemistry.

-

Purification: Each step would necessitate purification, likely using column chromatography, to isolate the desired intermediate.

Researchers attempting this synthesis should refer to literature on the synthesis of similar modified nucleosides for detailed reaction conditions and purification protocols.

Biological Activity and Potential Applications

The modifications present in this molecule suggest several potential biological implications and research applications:

-

Increased Nuclease Resistance: The 2'-O-methylation is a common modification in RNA that enhances stability against enzymatic degradation by nucleases. This property is highly desirable for the development of RNA-based therapeutics.

-

Modulation of RNA Structure and Function: The combination of 2'-O-methylation and 4-thiolation can influence the conformational preferences of the ribose sugar and the base-pairing properties of the nucleoside. This can have significant effects on the structure and function of RNA molecules into which it is incorporated.

-

Antiviral and Anticancer Research: Nucleoside analogues are a cornerstone of antiviral and anticancer drug development. The unique combination of modifications in this compound makes it a candidate for screening in these therapeutic areas.

-

RNA Labeling and Structural Studies: The 4-thio group can be utilized for specific chemical reactions, such as cross-linking to interacting proteins or for the attachment of reporter molecules, making it a useful tool for studying RNA-protein interactions and RNA structure.

Diagram 3: Potential Research Applications

Caption: Logical relationships of potential applications.

Conclusion

This compound is a modified nucleoside with significant potential for applications in biomedical research and drug development. While its definitive chemical structure is known, a comprehensive understanding of its biological activity and a detailed, optimized synthesis protocol remain to be fully elucidated in the public domain. This guide provides a foundational resource to stimulate further investigation into this promising molecule. The availability of its CAS number and SMILES notation should facilitate more targeted research efforts to uncover its full potential.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: 2’-O-Methyl-5-methyl-4-thiouridine

CAS Number: 2095417-26-6

This technical guide provides a comprehensive overview of 2’-O-Methyl-5-methyl-4-thiouridine, a modified purine nucleoside analogue with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of the naturally occurring nucleoside uridine. Key modifications, the 2'-O-methylation of the ribose sugar and the substitution of oxygen with sulfur at the 4-position of the pyrimidine ring, confer unique chemical and biological properties to the molecule.

| Property | Value |

| CAS Number | 2095417-26-6 |

| Molecular Formula | C₁₁H₁₆N₂O₅S |

| Molecular Weight | 288.32 g/mol |

| Appearance | (Not specified in available data) |

| Solubility | (Not specified in available data) |

Biological Activity and Potential Applications

As a purine nucleoside analogue, this compound is anticipated to exhibit antitumor activity. The general mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as cancer cells.[1] The structural modifications of this compound may enhance its metabolic stability and cellular uptake, potentially leading to improved therapeutic efficacy.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of related compounds, such as 2'-O-methyl-4'-thioRNA. The synthesis would likely involve a multi-step process starting from a commercially available uridine derivative. Key steps would include the selective 2'-O-methylation of the ribose, 5-methylation of the uracil base, and subsequent thionation at the 4-position.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

General Experimental Considerations for Biological Evaluation:

Protocols for evaluating the anticancer activity of nucleoside analogues typically involve the following steps:

-

Cell Culture: A panel of human cancer cell lines representing different tumor types would be cultured under standard conditions.

-

Cytotoxicity Assays: The effect of this compound on cell viability would be assessed using assays such as the MTT or MTS assay. Cells would be treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) would be calculated from the dose-response curves.

-

Apoptosis Assays: To confirm the induction of apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis would be performed.

-

Mechanism of Action Studies: Further experiments could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other purine nucleoside analogues, it is plausible that this compound could interfere with key cellular processes involved in cell proliferation and survival.

Potential Signaling Pathway Interactions:

Caption: Potential mechanism of action for this compound.

Conclusion

This compound represents a modified nucleoside with potential as an anticancer agent. Its unique structural features may offer advantages in terms of stability and cellular activity. Further in-depth studies are required to fully characterize its biological properties, elucidate its precise mechanism of action, and evaluate its therapeutic potential. The information and hypothetical frameworks provided in this technical guide serve as a foundation for future research and development efforts in this area.

References

An In-depth Technical Guide to the Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 2'-O-Methyl-5-methyl-4-thiouridine, a modified nucleoside of significant interest in the field of mRNA therapeutics. The inclusion of 2'-O-methylation and a 4-thiouracil moiety can enhance the stability, reduce the immunogenicity, and improve the translational efficiency of mRNA constructs. This document details the proposed chemical synthesis, experimental protocols adapted from established methodologies for analogous compounds, and the biological context of its application.

Proposed Synthetic Pathway

The synthesis of 2'-O-Methyl-5-methyl-4-thiouridine can be strategically approached from the commercially available starting material, 2'-O-Methyl-5-methyluridine. The key transformation is the thionation of the 4-keto group of the pyrimidine ring. To ensure the selectivity of this reaction and prevent unwanted side reactions, a protection-deprotection strategy for the hydroxyl groups of the ribose sugar is employed.

The proposed three-step synthesis is as follows:

-

Acetylation: Protection of the 3'- and 5'-hydroxyl groups of 2'-O-Methyl-5-methyluridine using acetic anhydride.

-

Thionation: Conversion of the 4-keto group to a 4-thio group using Lawesson's reagent.

-

Deacetylation: Removal of the acetyl protecting groups to yield the final product, 2'-O-Methyl-5-methyl-4-thiouridine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 4-thiouridine and other modified nucleosides.[1] Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine (Acetylation)

This step protects the hydroxyl groups from reacting during the subsequent thionation step.

Methodology:

-

Dissolve 2'-O-Methyl-5-methyluridine (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the di-acetylated intermediate.

Step 2: Synthesis of 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine (Thionation)

This is the key step where the 4-carbonyl group is converted to a thiocarbonyl group.

Methodology:

-

Dissolve the 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine intermediate (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

-

Add Lawesson's reagent (0.6 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the thionated intermediate.

Step 3: Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine (Deacetylation)

The final step involves the removal of the acetyl protecting groups to yield the target nucleoside.

Methodology:

-

Dissolve the 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine intermediate in methanolic ammonia (saturated at 0 °C).

-

Stir the solution at room temperature for 4-6 hours in a sealed vessel.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the final product by silica gel column chromatography or recrystallization to obtain 2'-O-Methyl-5-methyl-4-thiouridine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis, based on reported yields for analogous reactions.

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Acetylation | 2'-O-Methyl-5-methyluridine | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 12-16 |

| 2. Thionation | 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine | Lawesson's Reagent | Toluene | 110 | 2-4 |

| 3. Deacetylation | 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine | Methanolic Ammonia | Methanol | RT | 4-6 |

Table 2: Expected Yields and Product Characterization

| Product | Expected Yield (%) | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |

| 3',5'-di-O-acetyl-2'-O-Methyl-5-methyluridine | 85-95 | White solid | C₁₅H₂₀N₂O₈ | 372.33 |

| 3',5'-di-O-acetyl-2'-O-Methyl-5-methyl-4-thiouridine | 70-85 | Pale yellow solid | C₁₅H₂₀N₂O₇S | 388.39 |

| 2'-O-Methyl-5-methyl-4-thiouridine | 80-90 | Off-white to yellow solid | C₁₁H₁₆N₂O₅S | 304.32 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Biological Context: Evading Innate Immune Recognition

Modified nucleosides like 2'-O-Methyl-5-methyl-4-thiouridine are critical for the development of mRNA therapeutics, primarily due to their ability to dampen the innate immune response that is typically triggered by foreign RNA.[2][3] The innate immune system has evolved pattern recognition receptors (PRRs) to detect viral and bacterial nucleic acids. For RNA, key sensors include the endosomal Toll-like receptors (TLRs) 3, 7, and 8, and the cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[4][5]

Unmodified synthetic mRNA can be recognized by these PRRs, leading to the production of type I interferons and other pro-inflammatory cytokines.[3] This can result in the suppression of protein translation from the mRNA therapeutic and cause undesirable inflammatory side effects. The incorporation of modified nucleosides, such as those with 2'-O-methylation, can sterically hinder the interaction of the mRNA with these PRRs, thus evading immune detection.[6]

This diagram illustrates how unmodified mRNA is recognized by TLR7/8 in the endosome and RIG-I in the cytosol, leading to a downstream signaling cascade that results in the production of type I interferons and inflammatory cytokines. In contrast, mRNA containing modifications like 2'-O-Methyl-5-methyl-4-thiouridine can inhibit this recognition, thereby reducing the innate immune response and enhancing the therapeutic potential of the mRNA.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toll-Like Receptors (TLRs), NOD-Like Receptors (NLRs), and RIG-I-Like Receptors (RLRs) in Innate Immunity. TLRs, NLRs, and RLRs Ligands as Immunotherapeutic Agents for Hematopoietic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The regulation of antiviral innate immunity through non-m6A RNA modifications [frontiersin.org]

Synthesis of 2’-O-Methyl-5-methyl-4-thiouridine Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2’-O-Methyl-5-methyl-4-thiouridine phosphoramidite, a critical building block for the preparation of modified oligonucleotides. The synthesis involves a multi-step process commencing with the preparation of the 2'-O-methyl-5-methyluridine nucleoside, followed by a thionation reaction to introduce the 4-thio functionality, and culminating in the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite product. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Overall Synthesis Workflow

The synthesis of this compound phosphoramidite can be logically divided into three main stages:

-

Synthesis of the Nucleoside Core: Preparation of 2’-O-Methyl-5-methyluridine.

-

Thionation: Conversion of the 4-oxo group of the uridine base to a 4-thio group.

-

Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

A general workflow for this process is depicted below.

Spectroscopic Properties of 2’-O-Methyl-5-methyl-4-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2’-O-Methyl-5-methyl-4-thiouridine, a modified ribonucleoside with potential applications in therapeutics and biotechnology. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established spectroscopic data from closely related analogues to predict its characteristic spectral features. This guide outlines detailed, standardized protocols for acquiring Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, it presents a logical workflow for the spectroscopic characterization of novel modified nucleosides, aiding researchers in the systematic analysis of such compounds. The information herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of modified nucleosides.

Introduction

Modified nucleosides are fundamental to the fields of molecular biology and drug development. Modifications to the sugar or base moieties of nucleosides can significantly alter their chemical properties, nuclease resistance, and binding affinities, making them valuable components of therapeutic oligonucleotides[1]. The compound this compound incorporates three key modifications: a methyl group at the 2’-hydroxyl position of the ribose sugar, a methyl group at the 5-position of the uracil base, and the substitution of the oxygen at the 4-position with a sulfur atom. The 2'-O-methylation is known to increase the thermal stability of RNA duplexes and confer resistance to nuclease degradation[1]. The 5-methyl group is a common modification found in thymidine, and the 4-thiouridine modification is a photo-activatable crosslinking agent[2]. The combination of these modifications in a single nucleoside suggests its potential utility in the development of stabilized and functionally versatile RNA-based therapeutics.

This guide provides a predictive summary of the spectroscopic data for this compound and detailed experimental protocols to enable its empirical characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the known properties of its constituent modifications and data from analogous compounds such as 4-thiouridine, 2'-O-methyluridine, and 5-methyluridine.

UV-Vis Absorption Data

The introduction of a thiocarbonyl group at the 4-position is expected to be the dominant factor in the UV-Vis absorption spectrum, resulting in a characteristic long-wavelength absorption maximum.

| Parameter | Predicted Value | Solvent |

| λmax | ~330 - 340 nm | Methanol or Phosphate Buffer (pH 7.0) |

| Molar Extinction Coefficient (ε) | ~15,000 - 20,000 M⁻¹cm⁻¹ |

Table 1: Predicted UV-Vis Absorption Data for this compound. The presence of the 4-thiocarbonyl group typically results in a strong absorption band in the 330-340 nm range[2][3].

¹H and ¹³C NMR Spectroscopic Data

The predicted NMR chemical shifts are based on the known values for uridine and the expected effects of the 2'-O-methyl, 5-methyl, and 4-thio modifications. Spectra are predicted for DMSO-d₆ as the solvent.

| Proton | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 7.8 - 8.0 | d | ~4.0 |

| H1' | 5.8 - 6.0 | d | ~5.0 |

| H2' | 4.0 - 4.2 | t | ~5.0 |

| H3' | 3.9 - 4.1 | t | ~5.0 |

| H4' | 3.8 - 4.0 | m | |

| H5', H5'' | 3.5 - 3.7 | m | |

| 5-CH₃ | 1.8 - 2.0 | s | |

| 2'-OCH₃ | 3.3 - 3.5 | s | |

| 3'-OH | 5.0 - 5.2 | d | ~4.5 |

| 5'-OH | 5.1 - 5.3 | t | ~5.5 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon | Predicted ¹³C Chemical Shift (ppm) |

| C4 | ~190 |

| C2 | ~160 |

| C6 | ~140 |

| C5 | ~110 |

| C1' | ~90 |

| C4' | ~85 |

| C2' | ~80 |

| C3' | ~70 |

| C5' | ~60 |

| 2'-OCH₃ | ~58 |

| 5-CH₃ | ~12 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. The chemical shift of C4 is significantly downfield due to the thiocarbonyl group.

Mass Spectrometry Data

| Parameter | Predicted Value (m/z) | Ionization Mode |

| Molecular Formula | C₁₁H₁₆N₂O₅S | |

| Molecular Weight | 288.32 g/mol | |

| [M+H]⁺ | 289.0829 | Positive ESI-MS |

| [M+Na]⁺ | 311.0648 | Positive ESI-MS |

| [M-H]⁻ | 287.0680 | Negative ESI-MS |

Table 4: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in methanol or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 1 mM. From the stock solution, prepare a dilution in the same solvent to a final concentration of approximately 25-50 µM in a quartz cuvette.

-

Instrumentation: Use a dual-beam spectrophotometer, such as a JASCO V-750 or similar instrument[3].

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the solvent only.

-

Scan the sample from 200 to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), prepare a series of dilutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration and determine ε from the slope of the line according to the Beer-Lambert law.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dried compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz system[4].

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

-

Number of Scans: 16-32.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[4]. Assign peaks using 2D NMR techniques such as COSY, HSQC, and HMBC as needed.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water (1:1 v/v).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Bruker ESI-TOF or a similar instrument capable of accurate mass measurements.

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical masses to confirm the elemental composition.

-

Visualization of Workflows and Relationships

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel modified nucleoside like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel modified nucleoside.

Structural Relationships and Spectroscopic Effects

This diagram illustrates the relationship between uridine and this compound, highlighting the structural modifications and their primary spectroscopic consequences.

Caption: Structural modifications from uridine to the target molecule and their expected spectroscopic impact.

Conclusion

While direct experimental data for this compound is not prevalent in the literature, a robust predictive model of its spectroscopic properties can be constructed based on the well-understood effects of its constituent chemical modifications. The thiocarbonyl group at the 4-position is predicted to dominate the UV-Vis spectrum, while the 2'-O-methyl and 5-methyl groups will provide characteristic signals in the NMR spectra. The protocols and workflows detailed in this guide provide a clear path for the empirical validation of these predictions. This document serves as a valuable resource for researchers, providing both a predictive framework and a practical guide for the characterization of this and other novel modified nucleosides, thereby facilitating their development for therapeutic and research applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of 2’-O-Methylation and Thiolation in RNA

Disclaimer: The specific molecule 2’-O-Methyl-5-methyl-4-thiouridine is not a documented, naturally occurring RNA modification in scientific literature. Therefore, this guide focuses on the well-established biological functions of its constituent modifications: 2’-O-methylation and thiouridines (specifically 4-thiouridine and the structurally related 5-methyl-2-thiouridine). It also addresses the synthetic applications and potential synergistic effects of such combined modifications.

Introduction

Post-transcriptional modifications of RNA are critical for regulating gene expression and cellular function. Among the over 170 known modifications, 2’-O-methylation of the ribose sugar and thiolation of uridine bases are two of the most widespread and functionally significant. 2'-O-methylation adds a methyl group to the 2'-hydroxyl of the ribose, enhancing RNA's structural stability and protecting it from degradation. Thiouridines, where an oxygen atom on the uracil base is replaced by sulfur, play crucial roles in translational fidelity and tRNA structure.

This technical guide provides a comprehensive overview of the core biological functions of these two important classes of RNA modifications, their biosynthetic pathways, and the experimental methods used for their study. While this compound itself is not a known natural entity, understanding its components provides insight into the chemical biology of RNA and the potential of synthetic modified nucleotides in research and therapeutics.

The Role of 2’-O-Methylation (Nm) in RNA

2’-O-methylation is an abundant modification found in nearly all major classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (sn/snoRNAs), and messenger RNA (mRNA).[1]

Biological Functions

-

Structural Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose sugar locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the RNA backbone enhances the thermal stability of RNA duplexes.[1][2] Each Nm modification can stabilize an RNA duplex by approximately 0.2 kcal/mol.[1][2] This increased stability also confers resistance to degradation by nucleases and alkaline hydrolysis.[3][4]

-

Ribosome Biogenesis and Function: In rRNA, 2'-O-methylations are clustered in functionally important regions, such as the peptidyl transferase center and the decoding site.[5] While not all Nm sites are essential for ribosome production, they are critical for fine-tuning ribosome structure, ensuring the efficiency and fidelity of protein translation.[5][6] Hypomethylation of rRNA can alter the conformational dynamics of the ribosome, impacting translation initiation and elongation.[5]

-

Translational Regulation: In mRNA, internal 2'-O-methylation can regulate gene expression. snoRNA-guided Nm in the coding sequence of an mRNA has been shown to increase mRNA stability while simultaneously inhibiting translation efficiency.[1] This is thought to occur because the methyl group sterically hinders the interaction between the mRNA codon-tRNA anticodon helix and the ribosomal monitoring bases (G530, A1492, and A1493), leading to increased rejection of the correct tRNA.[6]

-

tRNA Function: In tRNA, 2'-O-methylation occurs at several positions, where it helps to maintain the correct L-shaped tertiary structure and contributes to the accuracy of translation.[7]

Biosynthesis of 2'-O-Methylation

The methylation of the 2'-hydroxyl group is catalyzed by two main types of enzymatic machinery:

-

snoRNP-Guided Methylation: In eukaryotes, most 2'-O-methylation in rRNA and snRNAs is guided by box C/D small nucleolar ribonucleoproteins (snoRNPs).[8] These complexes consist of a box C/D snoRNA, which provides specificity by base-pairing with the target RNA, and a set of core proteins, including the methyltransferase Fibrillarin (FBL).[8][9] Fibrillarin uses S-adenosyl methionine (SAM) as the methyl donor. The snoRNA guide sequence positions the target nucleotide precisely five nucleotides upstream of the conserved D or D' box motif for methylation by FBL.[8][10]

-

Standalone Methyltransferases: In contrast, 2'-O-methylation in tRNA is catalyzed by specific tRNA methyltransferases (Trms) that recognize their target tRNAs directly without a guide RNA.[7]

The Role of Thiouridines in RNA

Thiolated uridines are found in tRNAs across all three domains of life. The two most common and well-studied are 2-thiouridine (and its derivatives at position 5) and 4-thiouridine.

Biological Functions of 2-Thiouridine (s²U) Derivatives

-

Translational Fidelity: 5-methyl-2-thiouridine derivatives (xm⁵s²U), such as 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are almost universally found at the wobble position (position 34) of tRNAs for glutamine, lysine, and glutamate.[11][12] The 2-thio group restricts the conformation of the ribose sugar, which enhances the stability of pairing with adenosine (A) in the third position of the codon and prevents misreading of near-cognate codons ending in a pyrimidine (U or C).[13][14] This modification is thus critical for accurate and efficient translation.[11]

-

tRNA Stability in Thermophiles: In thermophilic organisms, 2-thiolation of ribothymidine at position 54 (m⁵s²T54) in the T-loop of tRNA contributes significantly to the thermostability of the tRNA molecule, allowing it to function at high temperatures.[15]

Biological Functions of 4-Thiouridine (s⁴U)

-

tRNA Structure: 4-thiouridine is highly conserved at position 8 in the tRNAs of eubacteria and archaea. This modification is crucial for maintaining the correct tertiary structure of the tRNA.

-

Cellular Photosensor: s⁴U acts as a near-UV photosensor. Upon exposure to near-UV light (300-400 nm), s⁴U can form a covalent crosslink with a cytosine at position 13, inducing a growth delay. This response is thought to be a protective mechanism.

Biosynthesis of Thiouridines

The biosynthesis of thiouridines is a complex process that involves dedicated sulfur-relay systems.

-

2-Thiouridine Biosynthesis: The sulfur atom is ultimately derived from cysteine. In bacteria, a cysteine desulfurase (e.g., IscS) provides a persulfide, which is then transferred through a series of sulfur-carrier proteins (TusA, TusBCD, TusE) to the tRNA-modifying enzyme MnmA, the thiouridylase that catalyzes the final sulfur incorporation.[11][16] In eukaryotes, a related but distinct pathway involving the URM1 and UBA4 proteins is used.[12]

-

4-Thiouridine Biosynthesis: The synthesis of s⁴U also requires a cysteine desulfurase (IscS in E. coli) and a specific tRNA 4-thiouridine synthetase called ThiI. ThiI adenylates the U8 residue and then transfers the sulfur from IscS to form s⁴U.

References

- 1. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small nucleolar guide RNA functions both in 2′‐O‐ribose methylation and pseudouridylation of the U5 spliceosomal RNA | The EMBO Journal [link.springer.com]

- 10. Sequence and structural elements of methylation guide snoRNAs essential for site-specific ribose methylation of pre-rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]

- 13. academic.oup.com [academic.oup.com]

- 14. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

The Impact of 5-Methyluridine on RNA Structure: A Technical Guide for Researchers

December 8, 2025

Abstract

5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life. While its presence is most conserved and well-studied in the T-loop of transfer RNA (tRNA), emerging research has identified m5U in other RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). This technical guide provides an in-depth analysis of the effects of 5-methyluridine on RNA structure, stability, and function. It is intended for researchers, scientists, and drug development professionals engaged in the study of RNA biology and therapeutics. This document synthesizes current knowledge, presenting quantitative data on the thermodynamic consequences of m5U incorporation, detailed methodologies for key experimental analyses, and visual representations of relevant biological pathways and experimental workflows.

Introduction to 5-Methyluridine

5-methyluridine is a pyrimidine nucleoside, structurally similar to uridine but with a methyl group at the fifth carbon of the uracil base. This seemingly minor modification has significant implications for the biophysical properties and biological roles of RNA molecules. The addition of the methyl group is catalyzed by a class of enzymes known as tRNA (m5U54) methyltransferases, such as TrmA in Escherichia coli and its homolog Trm2 in Saccharomyces cerevisiae. Beyond its catalytic activity, this enzyme also functions as a tRNA chaperone, highlighting the dual importance of both the modification and the modification machinery in ensuring proper RNA maturation and function.

Structural Impact of 5-Methyluridine on RNA

The incorporation of 5-methyluridine into an RNA duplex influences its local and global structure, primarily through effects on base stacking and hydrophobicity.

Conformational Effects

The methyl group of m5U enhances the stacking interactions between adjacent bases in an RNA helix. This increased stacking contributes to a more stable and rigid A-form helical conformation, which is the canonical structure for double-stranded RNA. The hydrophobic nature of the methyl group also plays a role in stabilizing the tertiary structure of complex RNA molecules like tRNA by favoring its burial within the hydrophobic core of the folded molecule.

Thermodynamic Stability

The enhanced stacking and hydrophobicity conferred by 5-methyluridine lead to an increase in the thermal stability of RNA duplexes. This is quantifiable by a higher melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The presence of m5U generally results in a more negative Gibbs free energy change (ΔG°) of folding, indicating a more stable structure.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative data on the thermodynamic effects of 5-methyluridine on RNA duplex stability. The precise thermodynamic parameters are sequence and context-dependent.

| RNA Duplex Context | Modification | ΔTm (°C) per modification | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference(s) |

| Initiator bacterial tRNAfMet | U54 to m5U54 | +6 | Not Reported | Not Reported | Not Reported | [1] |

| General tRNA | U54 to m5U54 | Modest destabilization in enzyme knockout lines | Not Reported | Not Reported | Not Reported | [2] |

| RNA•DNA-DNA triple helix | U to m5U | Destabilizing (∼2.5-fold decrease in binding) | Not Reported | Not Reported | Not Reported | [3] |

Note: Comprehensive thermodynamic data (ΔG°, ΔH°, ΔS°) for a wide range of m5U-containing RNA duplexes is not extensively tabulated in the literature. The provided data is based on available reports and highlights the general stabilizing effect in the context of tRNA.

Functional Roles of 5-Methyluridine in RNA Biology

The structural alterations induced by 5-methyluridine have profound consequences for the biological function of RNA molecules, particularly tRNA.

tRNA Maturation and Aminoacylation

The enzymes responsible for m5U formation, TrmA and Trm2, also act as tRNA chaperones, promoting the correct folding of tRNA precursors. This dual function ensures that tRNAs adopt their proper L-shaped tertiary structure, which is essential for subsequent maturation steps, including aminoacylation—the attachment of the correct amino acid. Deletion of the genes encoding these enzymes leads to global defects in tRNA aminoacylation.[4]

Modulation of Ribosome Translocation

During protein synthesis, 5-methyluridine at position 54 of tRNA plays a crucial role in modulating the speed of ribosome translocation along the mRNA. The presence of m5U appears to fine-tune the interaction of the tRNA with the ribosome, thereby influencing the rate of peptide bond formation and the overall efficiency and fidelity of translation.[2] tRNAs lacking m5U have been shown to be desensitized to certain translocation-inhibiting antibiotics.[2]

Experimental Protocols

The study of 5-methyluridine's effects on RNA structure relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments.

Synthesis of 5-Methyluridine-Containing RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing 5-methyluridine at specific positions is typically achieved through solid-phase phosphoramidite chemistry.

Protocol:

-

Phosphoramidite Preparation: Obtain or synthesize the 5-methyluridine phosphoramidite building block with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, and β-cyanoethyl for the phosphite).

-

Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired RNA sequence.

-

Automated Synthesis Cycle: Perform the synthesis on an automated DNA/RNA synthesizer. Each cycle consists of four steps:

-

Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Addition of the next phosphoramidite in the presence of an activator (e.g., tetrazole) to form a phosphite triester linkage. For incorporating m5U, the 5-methyluridine phosphoramidite is used at this step.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection: After the final cycle, cleave the RNA from the solid support and remove the protecting groups using a two-step process:

-

Cleavage from the support and removal of the base and phosphate protecting groups with a basic solution (e.g., a mixture of ammonia and methylamine).

-

Removal of the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride source (e.g., triethylamine trihydrofluoride or TBAF).

-

-

Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and purity of the synthesized RNA using mass spectrometry.

Thermal Melting Analysis

Thermal melting experiments are used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.

Protocol:

-

Sample Preparation: Anneal the synthesized RNA oligonucleotides (one with and one without m5U) with their complementary strands to form duplexes. This is done by mixing equimolar amounts in a buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0), heating to 90-95°C for 1-2 minutes, and then slowly cooling to room temperature. Prepare a series of dilutions of each duplex over a range of concentrations.

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition: Monitor the absorbance of the RNA duplexes at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).

-

Data Analysis:

-

Plot absorbance versus temperature to obtain a melting curve.

-

The Tm is the temperature at which the absorbance is halfway between the upper and lower baselines.

-

Determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) by analyzing the concentration dependence of the Tm using van't Hoff plots (plotting 1/Tm versus ln(CT), where CT is the total strand concentration).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA in solution.

Protocol:

-

Sample Preparation: Prepare a highly concentrated (0.5-1.0 mM) and pure sample of the m5U-containing RNA in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5). For observing exchangeable imino protons, the sample should be in 90% H2O/10% D2O.

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample. The imino proton region (10-15 ppm) provides information on base pairing.

-

2D NMR Experiments:

-

1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is crucial for determining the three-dimensional structure.

-

1H-1H TOCSY (Total Correlation Spectroscopy): Identifies protons that are scalar-coupled within the same sugar spin system.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

-

1H-31P HETCOR (Heteronuclear Correlation): Provides information about the RNA backbone conformation.

-

-

Resonance Assignment: Assign the chemical shifts of the protons, carbons, and phosphorus atoms to specific nuclei in the RNA sequence.

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of three-dimensional structures that are consistent with the experimental data using software such as XPLOR-NIH or CYANA.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution three-dimensional structure of RNA.

Protocol:

-

Sample Preparation: Prepare a large quantity (milligrams) of highly pure and homogenous m5U-containing RNA.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components to obtain larger, single crystals suitable for X-ray diffraction.

-

Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.

-

Structure Determination:

-

Phasing: Determine the phases of the diffracted X-rays using methods such as molecular replacement (if a similar structure is known) or heavy-atom derivatization.

-

Model Building: Build an initial atomic model of the RNA into the calculated electron density map.

-

Refinement: Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to obtain the final, high-resolution structure.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the tRNA maturation pathway involving 5-methyluridine and a general experimental workflow for RNA structure determination.

Caption: tRNA maturation pathway involving 5-methyluridine formation.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. portlandpress.com [portlandpress.com]

- 3. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational modeling of RNA 3D structure based on experimental data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 2’-O-Methyl-5-methyl-4-thiouridine in mRNA Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies, with applications spanning from infectious disease vaccines to cancer immunotherapies and protein replacement therapies. The efficacy and safety of these therapeutics are critically dependent on the chemical modifications of the mRNA molecule. These modifications are essential for enhancing stability, modulating translational efficiency, and evading the innate immune system. This technical guide delves into the prospective applications of a novel, multi-modified nucleoside, 2’-O-Methyl-5-methyl-4-thiouridine, in mRNA therapeutics. While direct experimental data for this specific compound in mRNA is not yet available, this document extrapolates its potential benefits from the well-documented effects of its constituent modifications: 2'-O-methylation, 5-methyluridine, and 4-thiouridine. We provide a comprehensive overview of the hypothesized advantages of incorporating this nucleoside into mRNA, alongside detailed experimental protocols and workflows for its synthesis and evaluation. This guide aims to serve as a foundational resource for researchers seeking to explore the next generation of mRNA modifications.

The Role of Chemical Modifications in mRNA Therapeutics

The therapeutic utility of in vitro transcribed (IVT) mRNA is often hampered by its inherent instability and its recognition by the host's innate immune system. To overcome these challenges, various chemical modifications are incorporated into the mRNA sequence. These modifications can be broadly categorized as those affecting the cap structure, the poly(A) tail, and the nucleosides within the coding and non-coding regions. The strategic incorporation of modified nucleosides is a cornerstone of modern mRNA therapeutic design, aiming to:

-

Enhance Stability: Protect the mRNA from degradation by cellular nucleases, thereby prolonging its half-life and the duration of protein expression.

-

Improve Translational Efficiency: Optimize the interaction of the mRNA with the ribosomal machinery to increase protein yield.

-

Reduce Immunogenicity: Prevent the recognition of the mRNA as foreign by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), thus avoiding the induction of an inflammatory response that can lead to adverse effects and reduced protein expression.

Deconstructing this compound: A Trifecta of Modifications

The nucleoside this compound combines three key modifications, each with the potential to confer advantageous properties to an mRNA therapeutic.

2'-O-Methylation (Nm)

The addition of a methyl group to the 2' hydroxyl of the ribose sugar is a modification found in natural eukaryotic and viral mRNAs. Its inclusion in synthetic mRNA has been shown to have several beneficial effects:

-

Increased Nuclease Resistance and Stability: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases, which contributes to a longer mRNA half-life.

-

Reduced Innate Immune Activation: 2'-O-methylation is a key marker of "self" RNA, helping the mRNA to evade recognition by innate immune sensors like Toll-like receptor 7 (TLR7) and IFIT proteins. This modification can significantly reduce the production of type I interferons and other pro-inflammatory cytokines.

-

Modulation of Translation: The effect of 2'-O-methylation on translation can be context-dependent. While it can sometimes decrease translation efficiency by creating steric clashes with the ribosome, this can be beneficial in applications where a lower, more sustained level of protein expression is desired.

5-Methyluridine (m5U)

5-methyluridine is essentially the RNA equivalent of thymidine found in DNA. While less studied in the context of therapeutic mRNA than other modifications like pseudouridine, its inclusion may offer:

-

Potential for Reduced Immunogenicity: Methylation of pyrimidines has been shown to reduce immune responses.

4-Thiouridine (s4U)

The substitution of the oxygen at the C4 position of the uracil base with a sulfur atom results in 4-thiouridine. This modification has been explored in various RNA applications and is hypothesized to:

-

Enhance mRNA Stability: Similar to 2'-O-methylation, the thio-modification can contribute to increased resistance against nuclease degradation.[1]

-

Modulate Protein Binding: The sulfur atom can alter the electronic properties of the nucleobase, potentially influencing interactions with RNA-binding proteins that regulate translation and decay.

-

Potential for Fine-Tuning Immunogenicity: While high levels of s4U incorporation can have off-target effects, its strategic placement could modulate the immune response.

Hypothesized Advantages of this compound in mRNA Therapeutics

Based on the properties of its individual components, the incorporation of this compound into mRNA is hypothesized to offer a synergistic combination of benefits:

-

Superior Stability: The combined effects of 2'-O-methylation and 4-thiolation are expected to confer a high degree of nuclease resistance, leading to a significantly extended mRNA half-life.

-

Fine-Tuned Immunomodulation: The potent immune-dampening effect of the 2'-O-methyl group, potentially complemented by the 5-methyl and 4-thio modifications, could lead to a highly non-immunogenic mRNA. This is particularly advantageous for protein replacement therapies where a minimal inflammatory response is crucial. There is evidence that the combination of a 2'-O-methyl group with a C5 methylation on uridine synergistically reduces TLR7 activation.[2]

-

Controlled Protein Expression: The potential for 2'-O-methylation to temper the rate of translation could be beneficial for therapies requiring sustained, rather than a burst, of protein production.

Quantitative Data on Constituent Modifications

The following tables summarize quantitative data from the literature on the effects of 2'-O-methylation and 4-thiouridine on mRNA properties.

Table 1: Effects of 2'-O-Methylation on mRNA Properties

| Property | Effect | Quantitative Data | Reference |

| mRNA Stability | Increased | FBL-mediated 2'-O-methylation is associated with increased mRNA half-lives. | [3][4][5] |

| Translation Efficiency | Decreased | 2'-O-methylation within mRNA coding regions can impair translation by disrupting codon reading. | [6][7] |

| Immunogenicity | Decreased | 2'-O-methylated RNA acts as a TLR7 antagonist, reducing IFN-α and IL-6 induction. | [][9] |

Table 2: Effects of 4-Thiouridine on mRNA Properties

| Property | Effect | Quantitative Data | Reference |

| mRNA Stability | Increased | Fully 4sU-labeled pre-mRNA is more stable than its uridine-only counterpart. | [1] |

| In Vitro Transcription | Decreased Efficiency at High Incorporation | At 100% 4sU incorporation, the majority of transcripts were abortive. | [10] |

| Pre-mRNA Splicing | Decreased Efficiency at High Incorporation | Increased incorporation of 4sU into pre-mRNAs decreased splicing efficiency. | [1] |

Experimental Workflow for Evaluation

The following diagram outlines a comprehensive workflow for the synthesis and evaluation of mRNA containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]

- 5. WO2020216911A1 - Mrna formulation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2’-O-Methyl-5-methyl-4-thiouridine into RNA Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

2’-O-Methyl-5-methyl-4-thiouridine is a modified ribonucleoside that offers a unique combination of properties for advanced RNA research and therapeutic development. The incorporation of this nucleoside into RNA oligonucleotides leverages the distinct advantages of its three key modifications:

-

2’-O-Methyl (2’-OMe) group: This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability of the RNA oligonucleotide.[1][2] It also enhances the thermal stability of RNA duplexes.[3]

-

5-methyl group: The methyl group at the 5th position of the uracil base can also contribute to increased thermal stability of RNA duplexes.[4]

-

4-thiouridine (s⁴U): The replacement of the oxygen atom at the 4th position with a sulfur atom creates a photoactivatable crosslinker.[5] Upon exposure to long-wave UV light (around 330-360 nm), 4-thiouridine can form covalent bonds with adjacent amino acid residues, making it an invaluable tool for studying RNA-protein interactions.[6]

These combined properties make RNA oligonucleotides containing this compound particularly well-suited for applications such as identifying and mapping RNA-binding proteins, elucidating the structure of ribonucleoprotein complexes, and developing stable RNA-based therapeutics.

Quantitative Data

The incorporation of this compound is expected to influence the biophysical properties of RNA oligonucleotides. The following tables summarize expected quantitative data based on studies of similar modifications.

Table 1: Thermal Stability of RNA Duplexes

| RNA Duplex Modification | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |

| Unmodified RNA/RNA | 19.0 | - |

| RNA with 4-thiouridine / RNA | 14.5 | -4.5 |

| RNA with 2'-O-methyl / RNA | ~36.0 | +17.0 |

| Expected: RNA with 2'-O-Me-5-Me-4-thioU / RNA | Moderately to highly stable | The destabilizing effect of 4-thiouridine may be offset by the stabilizing effects of the 2'-O-methyl and 5-methyl groups. |

Data for unmodified and 4-thiouridine containing duplexes are from studies on a pentamer sequence complexed with a 2'-O-methyl ribonucleotide complementary strand.[7] Data for 2'-O-methyl modification is based on a 14-mer duplex.[3] The expected value for the triple-modified nucleotide is an educated estimation.

Table 2: Nuclease Resistance

| RNA Modification | Relative Nuclease Resistance |

| Unmodified RNA | Low |

| Expected: RNA with 2'-O-Me-5-Me-4-thioU | High |

The 2'-O-methyl group is well-documented to provide substantial resistance to various ribonucleases.[1][8]

Table 3: Coupling Efficiency in Solid-Phase Synthesis

| Phosphoramidite | Expected Stepwise Coupling Efficiency |

| Standard 2'-O-Methyl RNA phosphoramidites | >99% |

| Expected: 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite | >98% |

High coupling efficiencies are typical for 2'-O-methyl phosphoramidites in automated solid-phase synthesis.[2] The specific efficiency for the triple-modified phosphoramidite is expected to be high, though it may be slightly lower than standard monomers.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is a representative synthesis scheme based on established methods for synthesizing modified nucleoside phosphoramidites.[4][8][9]

-

Protection of 5-methyluridine: Start with commercially available 5-methyluridine. Protect the 3' and 5' hydroxyl groups.

-

2'-O-Methylation: Introduce the methyl group at the 2'-hydroxyl position. This is a critical step and can be achieved using reagents like methyl iodide in the presence of a base.

-

Thionation: Convert the 4-carbonyl group to a thiocarbonyl group. This is typically done using Lawesson's reagent.

-

5'-Hydroxyl Deprotection and DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a dimethoxytrityl (DMT) group.

-

Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite building block.

-

Purification: Purify the final product using column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of Modified RNA Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite using a standard automated DNA/RNA synthesizer.

-

Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install the vial on a designated port on the synthesizer.

-

Synthesis Cycle: Program the desired RNA sequence into the synthesizer. The synthesis proceeds in a stepwise manner for each nucleotide addition, following a standard cycle:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing chain.

-

Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for modified bases.[10]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Final Detritylation: The final 5'-DMT group can be left on for purification purposes ("Trityl-on") or removed on the synthesizer ("Trityl-off").

Protocol 3: Deprotection and Purification of the Modified RNA

-

Cleavage and Base Deprotection: Transfer the solid support to a vial and add a solution of concentrated ammonium hydroxide and ethanol. Heat at 55°C for the time required to cleave the oligonucleotide from the support and remove the base-protecting groups.

-

2'-Protecting Group Removal: If applicable (depending on the other nucleosides used), remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-containing reagent.

-

Purification: Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Protocol 4: RNA-Protein Photocrosslinking

This protocol provides a general workflow for using the modified RNA to identify interacting proteins.[1][5][11]

-

Binding Reaction:

-

Incubate the purified this compound-containing RNA oligonucleotide with a cell lysate or a purified protein of interest in a suitable binding buffer.

-

Allow the components to incubate on ice or at room temperature to facilitate the formation of RNA-protein complexes.

-

-

UV Irradiation:

-

Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice).

-

Irradiate the sample with UV light at a wavelength of 365 nm. The optimal energy dose should be determined empirically. A typical starting point is 1-2 J/cm².

-

-

RNase Digestion: Digest the RNA with a nuclease (e.g., RNase A/T1) to remove non-crosslinked RNA and trim the RNA crosslinked to the protein.

-

Analysis by SDS-PAGE:

-

Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.

-

Separate the protein-RNA adducts by SDS-PAGE.

-

Visualize the crosslinked proteins by autoradiography (if the RNA was radiolabeled) or by western blotting using an antibody against a protein of interest.

-

Visualizations

Caption: Experimental workflow for RNA-protein photocrosslinking.

References

- 1. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 11. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Solid-Phase Synthesis of 2’-O-Methyl-5-methyl-4-thiouridine Modified RNA

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides containing the modified nucleoside 2’-O-Methyl-5-methyl-4-thiouridine. This modification, combining a 2'-O-methyl group for increased nuclease resistance and binding affinity with a 5-methyl-4-thiouridine for applications such as photo-crosslinking, is of significant interest in the development of therapeutic and diagnostic oligonucleotides. The protocol outlines the preparation of the necessary phosphoramidite monomer, the automated solid-phase synthesis cycle, and the subsequent deprotection, cleavage, and purification of the final RNA product.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| This compound phosphoramidite | Custom Synthesis | >98% Purity |

| Standard RNA phosphoramidites (A, C, G, U) | Commercial Supplier | Anhydrous |

| Controlled Pore Glass (CPG) solid support | Commercial Supplier | 500 Å or 1000 Å |

| Acetonitrile (ACN) | Commercial Supplier | Anhydrous |

| Dichloromethane (DCM) | Commercial Supplier | Anhydrous |

| 3% Trichloroacetic acid (TCA) in DCM | In-house preparation | |

| Activator Solution (e.g., 0.25 M DCI in ACN) | Commercial Supplier | |

| Capping Solution A (Acetic Anhydride/Pyridine/THF) | Commercial Supplier | |

| Capping Solution B (16% N-Methylimidazole/THF) | Commercial Supplier | |

| Oxidizer Solution (0.02 M Iodine in THF/Water/Pyridine) | Commercial Supplier | |

| Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) | Commercial Supplier | |

| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | Commercial Supplier | |

| Dithiothreitol (DTT) | Commercial Supplier | Molecular Biology Grade |

| Diethyl pyrocarbonate (DEPC)-treated water | In-house preparation | |

| Buffers for purification (e.g., TEAA, Acetonitrile) | Commercial Supplier | HPLC Grade |

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the custom this compound phosphoramidite is a multi-step organic synthesis process that is typically performed by specialized custom synthesis providers. The general strategy involves:

-

Synthesis of 2’-O-Methyl-5-methyluridine: This can be achieved through the methylation of the 2'-hydroxyl group of 5-methyluridine.

-

Thionation: The 4-keto group of 2’-O-Methyl-5-methyluridine is converted to a 4-thio group using a thionating agent such as Lawesson's reagent.

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

Automated Solid-Phase RNA Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol describes a standard synthesis cycle. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.[1]

Synthesis Cycle:

-

Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with 3% TCA in DCM. The release of the trityl cation is monitored to determine coupling efficiency.[2]

-

Coupling: The this compound phosphoramidite (or standard RNA phosphoramidite) is activated by an activator solution (e.g., DCI) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A standard coupling time for unmodified phosphoramidites is around 6 minutes, while modified phosphoramidites may require longer coupling times of 15-20 minutes.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution. For oligonucleotides containing thiouridine, a milder oxidizing agent such as tert-butyl hydroperoxide can be used to prevent sulfur loss.[3]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups: The CPG support is treated with a solution of ammonium hydroxide/methylamine (AMA) at 65°C for 10-20 minutes.[4] This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

-

Removal of 2'-Hydroxyl Protecting Groups (if applicable, e.g., TBDMS): The supernatant containing the cleaved oligonucleotide is collected and the solvent is evaporated. The residue is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO and heated at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups.[4]

-

Deprotection of the 4-Thio Group: If a protecting group was used for the 4-thio group, it is removed at this stage. For a cyanoethyl protecting group, treatment with a solution of 10% DBU in methanol can be used.[5]

Purification of the Modified RNA

The crude, deprotected RNA is purified to remove truncated sequences and other impurities.

-

Desalting: The deprotected RNA solution is desalted using a desalting column or by ethanol precipitation.

-

Purification by HPLC or PAGE: The desalted RNA is purified by high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).[6][7] Anion-exchange HPLC is often effective for separating full-length oligonucleotides from shorter failure sequences.

Analysis and Quantification

The purity and identity of the final this compound modified RNA are confirmed.

-

Purity Analysis: The purity of the final product is assessed by analytical HPLC or capillary electrophoresis.

-

Identity Confirmation: The molecular weight of the purified RNA is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]

-

Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm (UV-Vis spectrophotometry).

Data Presentation

Table 1: Summary of Synthesis Parameters and Expected Results

| Parameter | Typical Value/Range | Notes |

| Synthesis Scale | 1 µmol | |

| Coupling Efficiency (per step) | >98% | Monitored by trityl cation release.[2] |

| Coupling Time (Modified Monomer) | 15-20 minutes | May require optimization.[1] |

| Overall Crude Yield (OD units) | 50-100 OD | Varies with sequence length and composition. |

| Purity after Purification | >90% | Assessed by HPLC or CE. |

| Final Yield (nmol) | 20-50 nmol | Varies with sequence length and purification method. |

Visualizations

Caption: Workflow for the solid-phase synthesis of modified RNA.

Caption: Deprotection and cleavage pathway for modified RNA.

References

- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide [mdpi.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 3. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Metabolic Labeling of RNA using Thiouridine Analogs

A Note on 2’-O-Methyl-5-methyl-4-thiouridine:

Initial searches for the application of this compound in in vivo metabolic labeling of RNA did not yield established protocols or direct evidence of its use for this purpose. Available information suggests that this compound is characterized as a purine nucleoside analog with potential applications in oncology, primarily through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis. Given the lack of specific data for RNA labeling and its classification as a purine analog, providing a protocol for this specific compound would be inappropriate and speculative.

Therefore, these application notes and protocols will focus on a well-established and widely used analog for in vivo metabolic labeling of RNA: 4-thiouridine (4sU) . The principles, protocols, and data presented here for 4sU provide a robust framework for researchers, scientists, and drug development professionals interested in studying RNA dynamics. We will also discuss the potential effects of modifications such as 2'-O-methylation and 5-methylation on nucleoside analogs in the context of RNA labeling to provide a comprehensive understanding of the field.

Application Notes: 4-Thiouridine (4sU) for In Vivo Metabolic Labeling of RNA

Principle